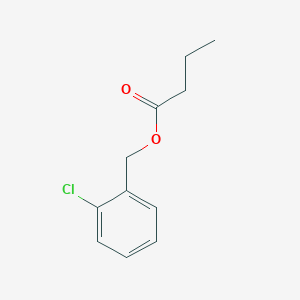
(2-Chlorophenyl)methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)methyl butanoate is an organic compound with the molecular formula C11H13ClO2. It is an ester formed from the reaction of (2-chlorophenyl)methanol and butanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chlorophenyl)methyl butanoate can be synthesized through the esterification reaction between (2-chlorophenyl)methanol and butanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom in the (2-chlorophenyl) group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-chlorophenyl)methanoic acid.
Reduction: Formation of (2-chlorophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)methyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release (2-chlorophenyl)methanol and butanoic acid, which may exert biological effects through various pathways. The chlorine atom in the (2-chlorophenyl) group can also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)methyl acetate
- (2-Chlorophenyl)methyl propanoate
- (2-Chlorophenyl)methyl pentanoate
Uniqueness
(2-Chlorophenyl)methyl butanoate is unique due to its specific ester linkage and the presence of the chlorine atom in the (2-chlorophenyl) group. This combination of structural features imparts distinct chemical and biological properties to the compound, differentiating it from other similar esters.
Properties
CAS No. |
6282-38-8 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl butanoate |
InChI |
InChI=1S/C11H13ClO2/c1-2-5-11(13)14-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
WDLQAPYRESOYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















